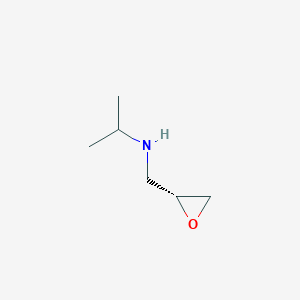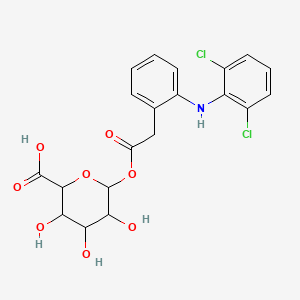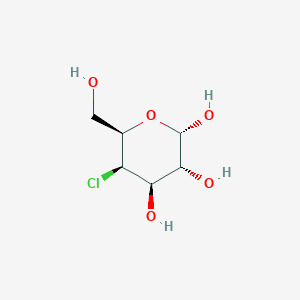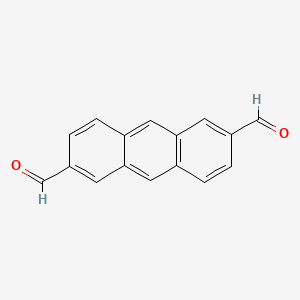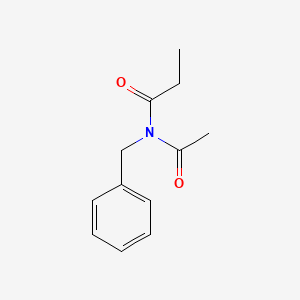
N-Acetyl-N-(phenylmethyl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(phenylmethyl)-propanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of propanamide, where the nitrogen atom is bonded to an acetyl group and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(phenylmethyl)-propanamide typically involves the acetylation of N-(phenylmethyl)propanamide. One common method is the reaction of N-(phenylmethyl)propanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Catalysts such as acetic acid can be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(phenylmethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
N-Acetyl-N-(phenylmethyl)-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-(phenylmethyl)-propanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. This modification can alter the activity, stability, and function of the target molecules. The phenylmethyl group provides hydrophobic interactions, which can influence the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-N-(phenylmethyl)glycinamide
- N-Acetyl-N-(phenylmethyl)alaninamide
- N-Acetyl-N-(phenylmethyl)valinamide
- N-Acetyl-N-(phenylmethyl)leucinamide
Uniqueness
N-Acetyl-N-(phenylmethyl)-propanamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties. The presence of both acetyl and phenylmethyl groups allows for versatile interactions in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-acetyl-N-benzylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-12(15)13(10(2)14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Clave InChI |
LHTODEBNMSXSFU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CC1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


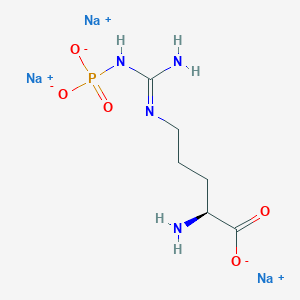
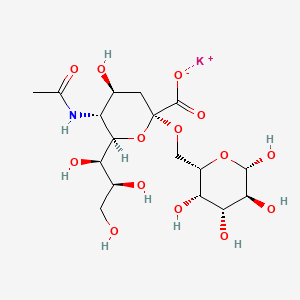
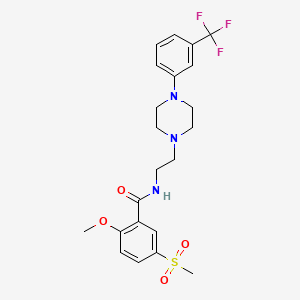
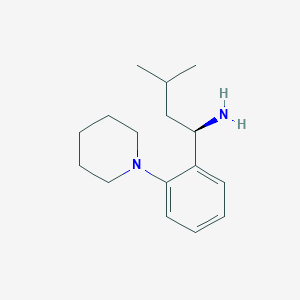
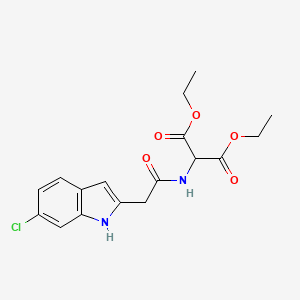
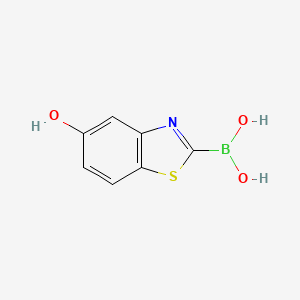

![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
